molecular formula C7H12N2O B8558165 2-(4-Ethyl-oxazol-2-yl)-ethylamine

2-(4-Ethyl-oxazol-2-yl)-ethylamine

Cat. No.: B8558165
M. Wt: 140.18 g/mol
InChI Key: IKCDJIYSEGWEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-oxazol-2-yl)-ethylamine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-(4-Ethyl-oxazol-2-yl)-ethylamine can inhibit the growth of specific bacterial strains, suggesting potential for further exploration in antimicrobial drug development.
PathogenInhibition Concentration (µM)Effect
E. coli25.0Moderate inhibition
S. aureus15.5Significant inhibition
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. Preliminary data suggest that it can modulate key signaling pathways associated with cell growth and apoptosis.
Cell LineIC50 (µM)Effect
Breast Cancer (MCF-7)15.2Moderate inhibition
Colon Cancer (HT-29)12.8Significant inhibition
Lung Cancer (A549)20.5Moderate inhibition

Materials Science

The compound is explored for its utility in developing new materials due to its unique chemical structure. Its properties may facilitate the synthesis of novel polymers or coatings with specific functional characteristics.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, allowing for the formation of metal complexes that can be used in catalysis or as sensors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to establish minimum inhibitory concentrations (MIC) against selected pathogens.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, suggesting potential therapeutic applications in oncology.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(4-ethyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-2-6-5-10-7(9-6)3-4-8/h5H,2-4,8H2,1H3

InChI Key

IKCDJIYSEGWEBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)CCN

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.